molecular formula C17H12F5NO B4055640 1-(pentafluorobenzoyl)-3-phenylpyrrolidine

1-(pentafluorobenzoyl)-3-phenylpyrrolidine

Cat. No.: B4055640
M. Wt: 341.27 g/mol
InChI Key: DCLGOTDVTZKVFQ-UHFFFAOYSA-N
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Description

Pentafluorobenzoyl chloride is a carboxylic acid halide used for synthesis . It’s acidic with a pH in water at 20°C . Pentafluorobenzoic acid, which could be a component in the synthesis of your compound, is a strong acid and is prepared by treating pentafluorophenyllithium (or pentafluorophenyl Grignard reagent) with carbon dioxide .


Synthesis Analysis

While specific synthesis methods for “1-(pentafluorobenzoyl)-3-phenylpyrrolidine” are not available, pentafluorobenzoic acid is prepared by treating pentafluorophenyllithium (or pentafluorophenyl Grignard reagent) with carbon dioxide .


Physical and Chemical Properties Analysis

Pentafluorobenzoyl chloride, a potential component of your compound, has a molar mass of 230.52 g/mol . It has a boiling point of 158 - 159 °C (1013 hPa) and a density of 1.664 g/cm3 (20 °C) .

Scientific Research Applications

Synthesis and Acidity of Pentakis(trifluoromethyl)phenyl Derivatives

Pentakis(trifluoromethyl)phenyl (C6(CF3)5) derivatives serve as promising building blocks for designing stable carbenes, radical species, superacids, weakly coordinating anions, and other useful species. A general synthesis route via (trifluoromethyl)copper species in DMF is presented, showcasing the potential of these derivatives in creating theoretically and practically significant compounds due to their steric crowding and electron-withdrawing properties (Kütt et al., 2008).

Development of a Fluorescent Zn(II) Probe

A study on the acylation of 2,2′-bipyrrole with pentafluorobenzoyl chloride led to the development of a prodigiosin derivative that acts as a fluorescent Zn(II) probe. This derivative exhibits high sensitivity and selectivity towards Zn2+, demonstrating the role of pentafluorobenzoyl derivatives in creating sensitive probes for metal ions in various environments (Hong et al., 2014).

Catalytic Hydrodefluorination by Ruthenium N-heterocyclic Carbene Complexes

Ruthenium N-heterocyclic carbene complexes are shown to catalyze the hydrodefluorination of aromatic fluorocarbons effectively. This research highlights the potential of these complexes in modifying perfluorinated compounds, an important step in the synthesis and functionalization of fluorinated organic molecules (Reade et al., 2009).

Phosphorescent Iridium(III) Complexes for Mitochondrial Imaging

Phosphorescent iridium(III) complexes developed for mitochondrial imaging and tracking exhibit high specificity to mitochondria, offering an advantage over conventional mitochondrial trackers. These complexes are resistant to mitochondrial membrane potential loss and tolerate environmental changes, making them valuable tools for long-term imaging and tracking of mitochondrial dynamics (Chen et al., 2014).

Synthesis of Trisubstituted Imidazoles for Amino Acid Mimetics

The synthesis of 1-benzyl-4-methylimidazoles from O-pentafluorobenzoylamidoximes using palladium catalysis provides a method to create optically active amino acid mimetics with a C-terminal imidazole. This work underscores the versatility of pentafluorobenzoyl derivatives in synthesizing complex organic molecules and mimetics (Zaman et al., 2005).

Safety and Hazards

Pentafluorobenzoyl chloride is dangerous and causes severe skin burns and eye damage. It reacts violently with water .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO/c18-12-11(13(19)15(21)16(22)14(12)20)17(24)23-7-6-10(8-23)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLGOTDVTZKVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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